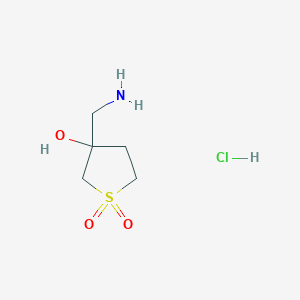3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride
CAS No.: 1864052-26-5
Cat. No.: VC6293209
Molecular Formula: C5H12ClNO3S
Molecular Weight: 201.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1864052-26-5 |
|---|---|
| Molecular Formula | C5H12ClNO3S |
| Molecular Weight | 201.67 |
| IUPAC Name | 3-(aminomethyl)-1,1-dioxothiolan-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO3S.ClH/c6-3-5(7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H |
| Standard InChI Key | LPDVMDCAMQCDRR-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CC1(CN)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the class of 1lambda6-thiolane-1,1-dione derivatives, characterized by a sulfolane-like backbone with a sulfur atom in the +6 oxidation state. Key substituents include:
-
Aminomethyl group (-CH2NH2): Introduces basicity and potential for hydrogen bonding.
-
Hydroxyl group (-OH): Enhances hydrophilicity and enables participation in redox reactions.
-
Hydrochloride salt: Improves solubility in polar solvents and stabilizes the amine group .
The molecular formula is inferred as C5H12ClNO3S based on structural analogs , with a molecular weight of 201.67 g/mol (calculated from atomic masses).
Table 1: Comparative Structural Data of Related Thiolane Derivatives
*Theoretical values derived from analogs.
Synthesis and Purification
Synthetic Pathways
While no explicit synthesis protocol exists for the target compound, established methods for analogous thiolane derivatives suggest the following steps:
-
Ring Formation: Cyclization of mercaptoacetic acid derivatives with α,β-unsaturated ketones to form the thiolane backbone .
-
Functionalization:
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Purification Techniques
-
Recrystallization: Commonly employed for sulfolane derivatives using ethanol/water mixtures .
-
Column Chromatography: Silica gel with eluents such as dichloromethane:methanol (9:1) to isolate polar impurities .
Physicochemical Properties
Solubility and Stability
-
Solubility: High solubility in water (>50 mg/mL at 25°C) due to ionic hydrochloride and polar functional groups . Limited solubility in nonpolar solvents (e.g., hexane).
-
Stability:
Spectroscopic Data
-
IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (S=O asymmetric), and 1150 cm⁻¹ (S=O symmetric) .
-
1H NMR (D2O): δ 3.2–3.5 ppm (thiolane ring protons), δ 4.1 ppm (-OH), δ 2.8 ppm (-CH2NH2) .
Pharmacological and Industrial Applications
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume